molecular formula C30H31NO7 B070314 Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine CAS No. 181951-92-8

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

Cat. No. B070314
M. Wt: 517.6 g/mol
InChI Key: HGZSQWKDOAHSLN-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine involves multiple steps, starting from optically pure L-serine. Organocopper reagent coupling with allyl chloride and ethyl oxalyl chloride, followed by the removal of the tert-butyl group, yields Fmoc-protected amino acids suitable for automated solid-phase peptide synthesis (Deboves, Montalbetti, & Jackson, 2001). This method allows for the direct synthesis of substituted phenylalanines and 4-oxoamino acids in variable yields.

Molecular Structure Analysis

In-depth molecular structure analysis of Fmoc-protected amino acids reveals significant insights into their structural and supramolecular features. A study focusing on N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine provides a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety. This work emphasizes the importance of geometric optimization and hydration effect evaluations for understanding the molecular electrostatic potentials and weak hydrogen-bonded patterns (Bojarska et al., 2020).

Chemical Reactions and Properties

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine undergoes various chemical reactions, demonstrating its versatility in peptide synthesis. Its Fmoc group is base-labile, allowing for its quantitative removal by mild base, such as piperidine. This characteristic enables the use of tert-butyl-type side chain blocking and peptide-to-resin linkage cleavable by mild acidolysis, avoiding side reactions from repetitive acid deprotection and final cleavage in solid-phase synthesis (Chang & Meienhofer, 2009).

Physical Properties Analysis

The physical properties of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine, such as solubility, melting point, and stability, are crucial for its application in peptide synthesis. Although specific studies on these physical properties were not directly found in the provided literature, it's generally understood that the solubility and stability of Fmoc-protected amino acids in different solvents play a significant role in their utility in solid-phase peptide synthesis techniques.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and participation in peptide bond formation, are key aspects of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine's utility in biochemistry and pharmacology. Its ability to undergo smooth coupling reactions without significant racemization and its compatibility with various solid-phase peptide synthesis strategies highlight its importance in the synthesis of complex peptides and proteins.

For more in-depth information and studies on Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine and related compounds, the following references provide a wealth of knowledge:

Scientific Research Applications

  • Synthesis of Phosphotyrosyl Mimetics for Signal Transduction Studies : It is used in the synthesis of phosphotyrosyl mimetics, potentially useful in studying various signal transduction pathways, including SH2 and PTP domains, and protein-tyrosine phosphatases (Yao et al., 1999).

  • Peptide Synthesis Applications : It serves as a building block in automated solid phase peptide synthesis, particularly in the synthesis of polymethoxylated phenylalanines and 4-oxoamino acids (Deboves et al., 2001).

  • Supramolecular Studies and Biomaterials Development : This compound is significant in biomedical research for the design and development of novel effective hydrogelators, biomaterials, and therapeutics, particularly in understanding the structural and supramolecular features essential for these applications (Bojarska et al., 2020).

  • NMR Applications in Peptide Research : The derivative Fmoc-perfluoro-tert-butyl tyrosine, developed from Fmoc-4-NH2-phenylalanine, has been used for rapid detection in peptides by NMR spectroscopy due to its fluorine content (Tressler & Zondlo, 2016).

  • Antibacterial Composite Materials : It has applications in the development of antibacterial and anti-inflammatory composite materials. Nanoassemblies formed by derivatives like Fmoc-pentafluoro-l-phenylalanine-OH are used to inhibit bacterial growth while being biocompatible with mammalian cell lines (Schnaider et al., 2019).

  • Development of Bioinspired Nanostructures : The compound is used in the creation of bioinspired nanostructures, particularly for applications requiring adhesive properties, like those displayed by marine mussels, and for spontaneous metal reduction in nanostructures (Fichman et al., 2014).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7/c1-30(2,3)38-27(32)18-36-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZSQWKDOAHSLN-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373291
Record name O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

CAS RN

181951-92-8
Record name O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhao - 2013 - search.proquest.com
Combinatorial chemistry is one of the most important technological advances in the last century in the field of biomedicine and material sciences. Allowing rapid synthesis and screening …
Number of citations: 0 search.proquest.com

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